Cas no 51486-55-6 (4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane)
![4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane structure](https://it.kuujia.com/scimg/cas/51486-55-6x500.png)
51486-55-6 structure
Nome del prodotto:4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 4-propan-2-yl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane
- 1,3-PROPANEDIOL, 2-(HYDROXYMETHYL)-2-ISOPROPYL-, CYCLIC PHOSPHITE (1:1)
- 4-Isopropyl-1,2,6,7-phosphatrioxabicyclo[2.2.2]octane
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1-methylethyl)-
- JKKXVCKZMHGQLJ-UHFFFAOYSA-N
- BRN 5328339
- 4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane
- SCHEMBL10601467
- 51486-55-6
- DTXSID20199465
-
- Inchi: InChI=1S/C7H13O3P/c1-6(2)7-3-8-11(9-4-7)10-5-7/h6H,3-5H2,1-2H3
- Chiave InChI: JKKXVCKZMHGQLJ-UHFFFAOYSA-N
- Sorrisi: CC(C)C12COP(OC1)OC2
Proprietà calcolate
- Massa esatta: 176.06029
- Massa monoisotopica: 176.060231
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 138
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 27.7
- XLogP3: 1.1
Proprietà sperimentali
- Punto di ebollizione: 164.8°C at 760 mmHg
- Punto di infiammabilità: 58°C
- PSA: 27.69
- LogP: 1.93270
4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane Letteratura correlata
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
3. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
Xuan Cai,Zhenxing Wang,Huanhuan Zhang,Yufei Li,Kaicha Chen,Hongli Zhao J. Mater. Chem. B, 2019,7, 401-407
51486-55-6 (4-(propan-2-yl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane) Prodotti correlati
- 3806-34-6(3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane)
- 864925-52-0(N-(2E)-4-ethoxy-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-3-phenoxybenzamide)
- 63362-42-5(Methyl 6-(hydroxy(phenyl)methyl)nicotinate)
- 1613049-66-3(methyl (2E)-3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoate)
- 1638591-51-1(4-Fluoro-1H-indazole-3-carbonitrile)
- 899748-95-9(N-(2,5-difluorophenyl)-N'-(2-methoxyphenyl)methylethanediamide)
- 2309474-78-8(Tert-butyl 9-(4-bromophenyl)-9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate)
- 1214344-30-5(Methyl 4-(pyridin-3-yl)-3-(trifluoromethyl)benzoate)
- 1864169-33-4(5-[(3-Fluoropropyl)amino]pyridine-2-carbonitrile)
- 1774892-76-0(3-Chloropyrido[3,4-b]pyrazine)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
